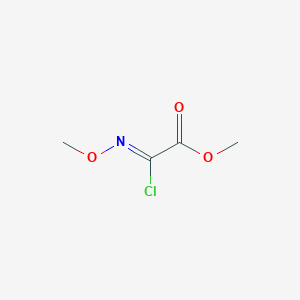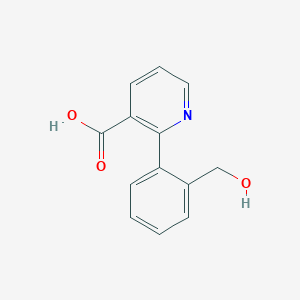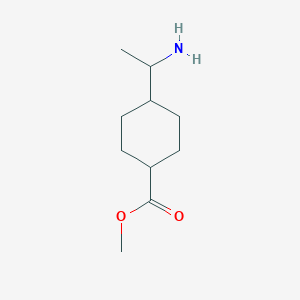
2-Methylquinazolin-6-amine
Vue d'ensemble
Description
2-Methylquinazolin-6-amine is a chemical compound with the CAS Number: 1056566-65-4 . It has a molecular weight of 159.19 and its IUPAC name is 2-methyl-6-quinazolinamine . It is a solid substance and is typically stored in a dark place, sealed in dry conditions, at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a reaction with copper (I) iodide, 1,10-Phenanthroline, and potassium tert-butylate in toluene . The reaction mixture is heated at reflux under a nitrogen atmosphere for 12 hours . After cooling to room temperature, the mixture is poured into water. The organic layer is extracted by dichloromethane and dried over anhydrous magnesium sulfate . The residue is then purified by silica-gel column chromatography .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,10H2,1H3 . This indicates that the compound has a quinazoline core with a methyl group at the 2-position and an amine group at the 6-position.Applications De Recherche Scientifique
Anticancer Properties
2-Methylquinazolin-6-amine has been studied for its potent apoptosis-inducing properties and efficacy as an anticancer agent. It exhibits high penetration through the blood-brain barrier and demonstrates significant activity in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Biological Activities
Research on derivatives of this compound has shown that these compounds exhibit a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antihelmintic effects. Certain compounds in this class have demonstrated significant analgesic and anti-inflammatory activities, as well as antihelmintic activity against Pheretima posthuma (Sahu et al., 2008).
Synthesis Methods
Advancements have been made in the synthesis of this compound and its derivatives. Methods such as microwave accelerated solvent-free synthesis have been developed, providing a more efficient and environmentally friendly approach (Kurteva et al., 2005).
Application in Sensing Technology
This compound derivatives have been utilized in the development of fluorescence sensing properties, specifically for the detection of metal ions like Al3+ and Zn2+. These compounds exhibit distinct fluorescence enhancements upon interaction with these ions, offering potential applications in chemical sensing technologies (Hazra et al., 2018).
Propriétés
IUPAC Name |
2-methylquinazolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCQACQGFVUOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=C(C=CC2=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















amino}propanoic acid](/img/structure/B6325062.png)
